4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine
Description
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine-linked 3,5-dimethyl-1,2-oxazole group, a methyl group at position 2, and a pyrrolidine moiety at position 4. This structure combines multiple pharmacophoric elements: the pyrimidine ring serves as a scaffold for hydrogen bonding, the piperazine-oxazole group enhances solubility and bioavailability, and the pyrrolidine substituent may influence steric interactions and receptor binding .
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O/c1-14-17(15(2)26-22-14)13-23-8-10-25(11-9-23)19-12-18(20-16(3)21-19)24-6-4-5-7-24/h12H,4-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQHYGVYAGKIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine” are currently unknown. The compound is a derivative of oxazole, a heterocyclic compound that has been associated with a wide spectrum of biological activities. Oxazole derivatives have been found to interact with various targets, including adenosine A1 and A2A receptors.
Mode of Action
Based on the known activities of oxazole derivatives, it can be inferred that the compound may interact with its targets to modulate their function. The presence of the oxazole moiety could potentially influence the compound’s interaction with its targets.
Comparison with Similar Compounds
BK78942 ()
A structurally analogous compound, 2-cyclopropyl-4-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (BK78942), shares the 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl group but differs in the pyrimidine substituents:
- Position 2 : Cyclopropyl vs. methyl in the target compound.
- Position 6 : Trifluoromethyl vs. pyrrolidin-1-yl.
The trifluoromethyl group in BK78942 enhances electronegativity and metabolic stability, whereas the pyrrolidine in the target compound may improve solubility and conformational flexibility .
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) feature fused pyrazole-pyrimidine systems. These analogs exhibit distinct electronic profiles due to the imino group and fused ring structure, which may confer higher rigidity compared to the target compound’s single pyrimidine core .
Heterocyclic Core Modifications
Thieno[3,2-d]pyrimidines ()
Thieno[3,2-d]pyrimidine derivatives (e.g., EP 2 402 347 A1) replace the pyrimidine core with a thienopyrimidine system.
Pyrazolo-Triazolopyrimidines ()
Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) demonstrate isomerization under reaction conditions, highlighting stability challenges absent in the target compound’s simpler oxazole-piperazine-pyrimidine architecture .
Functional Group Impact
Pyrrolidin-1-yl vs. Trifluoromethyl ( vs. Target)
Piperazine Linker Modifications ()
In EP 2 402 347 A1, the piperazine group is coupled to a thienopyrimidine core via a methylene bridge, similar to the target compound.
Comparative Data Table
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